molecular formula C16H13FO4 B6408695 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid CAS No. 1261934-45-5

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid

Cat. No.: B6408695
CAS No.: 1261934-45-5
M. Wt: 288.27 g/mol
InChI Key: OIMDJIPPWASUIZ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxycarbonyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-fluoro-5-methoxycarbonylphenylboronic acid. This intermediate can be synthesized through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-fluoro-5-methoxycarbonylphenylboronic acid with a suitable aryl halide under palladium catalysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and automated reaction systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxycarbonylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxycarbonyl groups can enhance its reactivity and binding affinity compared to similar compounds .

Properties

IUPAC Name

4-(3-fluoro-5-methoxycarbonylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-5-10(15(18)19)3-4-14(9)11-6-12(16(20)21-2)8-13(17)7-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMDJIPPWASUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691516
Record name 3'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-45-5
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-fluoro-2′-methyl-, 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261934-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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